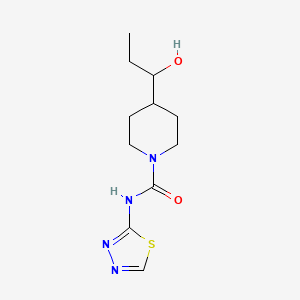![molecular formula C17H24N2O3 B5903007 3-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylethyl)benzamide](/img/structure/B5903007.png)
3-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MPM-2" and has been studied for its anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of MPM-2 involves the inhibition of various signaling pathways involved in inflammation and cancer. MPM-2 has been found to inhibit the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines and the proliferation of cancer cells (Liu et al., 2017; Wang et al., 2018).
Biochemical and Physiological Effects
MPM-2 has been found to have various biochemical and physiological effects in scientific research studies. In addition to its anti-inflammatory and anti-cancer effects, MPM-2 has been found to inhibit the activation of platelets and the formation of blood clots (Liu et al., 2017). MPM-2 has also been found to have antioxidant effects by reducing the production of reactive oxygen species in human macrophages (Liu et al., 2017).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPM-2 in lab experiments is its potential therapeutic applications in the treatment of inflammation and cancer. However, one limitation of using MPM-2 is its limited solubility in water, which may affect its bioavailability and efficacy in vivo (Liu et al., 2017).
Orientations Futures
There are several future directions for research on MPM-2. One direction is to investigate the potential therapeutic applications of MPM-2 in other inflammatory and cancer-related diseases. Another direction is to explore the pharmacokinetics and pharmacodynamics of MPM-2 in vivo to determine its optimal dosage and administration route. Additionally, further research is needed to investigate the safety and toxicity of MPM-2 in animal models and humans (Wang et al., 2018).
Conclusion
In conclusion, MPM-2 is a chemical compound that has shown potential therapeutic applications in scientific research studies. Its anti-inflammatory and anti-cancer effects, inhibition of platelet activation, and antioxidant effects make it a promising compound for further investigation. However, its limited solubility in water and the need for further research on its safety and toxicity are important considerations for future studies.
Méthodes De Synthèse
The synthesis method of MPM-2 involves the reaction of 3-hydroxy-N-(2-morpholin-4-ylethyl)benzamide with isobutyryl chloride in the presence of a base such as triethylamine. This reaction produces MPM-2 as a white solid with a yield of approximately 70% (Liu et al., 2017).
Applications De Recherche Scientifique
MPM-2 has been studied for its potential therapeutic applications in various scientific research studies. One study found that MPM-2 exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in human macrophages (Liu et al., 2017). Another study found that MPM-2 had anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in human lung cancer cells (Wang et al., 2018).
Propriétés
IUPAC Name |
3-(2-methylprop-2-enoxy)-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-14(2)13-22-16-5-3-4-15(12-16)17(20)18-6-7-19-8-10-21-11-9-19/h3-5,12H,1,6-11,13H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJNDCWQGHDONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

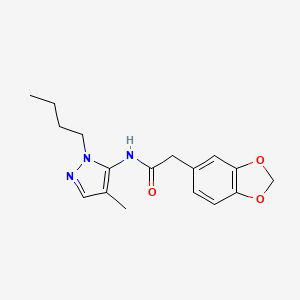
![4-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-N-methylbenzenesulfonamide](/img/structure/B5902943.png)
![N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine](/img/structure/B5902947.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5902955.png)
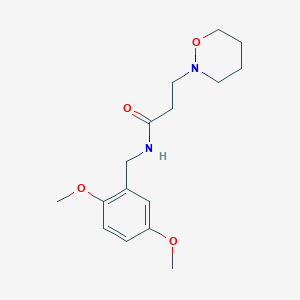
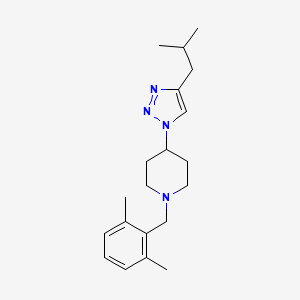
![1-{3-[4-(4-methoxybutyl)piperazin-1-yl]-3-oxopropyl}-2-methyl-1H-indole](/img/structure/B5902976.png)
![2-(1-adamantyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]acetamide](/img/structure/B5902982.png)
![3-[benzyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B5902985.png)
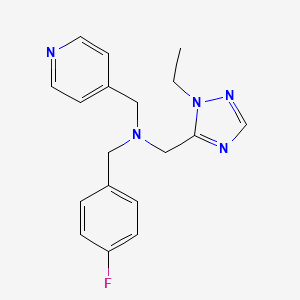
![N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5903000.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N-(2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5903014.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5903022.png)
